molecular formula C13H15NO2 B8630408 ethyl 3-(1H-indol-1-yl)propanoate

ethyl 3-(1H-indol-1-yl)propanoate

Cat. No.: B8630408
M. Wt: 217.26 g/mol
InChI Key: VGFGMNSKSUCONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1H-indol-1-yl)propanoate is an indole derivative featuring an ethyl ester group linked to a propanoate chain substituted at the indole nitrogen (1-position). Indole derivatives are pivotal in medicinal chemistry, agrochemicals, and fragrance industries due to their diverse bioactivity and structural versatility.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for multiple pharmaceutical applications:

  • Anticancer Activity : Research indicates that indole derivatives, including ethyl 3-(1H-indol-1-yl)propanoate, exhibit potent anticancer properties. Studies have shown that modifications to the indole structure can enhance growth inhibition in various cancer cell lines, suggesting a promising avenue for drug development .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits. In animal models of neurodegenerative diseases like Alzheimer's, the compound has demonstrated the ability to improve cognitive functions and reduce neuroinflammation markers .
  • Antimicrobial Properties : The compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound and related compounds:

Case Study 1: Anticancer Screening

A study published in the Journal of Medicinal Chemistry explored various indole derivatives for their anticancer effects. This compound was included in the screening, revealing significant inhibitory effects on cancer cell proliferation, particularly in breast and colon cancer cell lines .

Case Study 2: Neuroprotection

In an investigation published by NCBI, researchers evaluated the neuroprotective effects of several indole derivatives, including this compound. The results indicated that treatment with this compound improved cognitive performance in animal models while decreasing markers associated with neuroinflammation .

Case Study 3: Antimicrobial Activity

A comprehensive study assessed the antimicrobial efficacy of this compound against various bacterial strains. The findings highlighted its potential as a lead compound for developing new antimicrobial agents due to its effectiveness at different concentrations .

Comparative Analysis with Related Compounds

The following table summarizes the activities of this compound compared to structurally similar compounds:

Compound NameStructure CharacteristicsNotable Activity
Ethyl 3-(5-methylindol-1-yl)propanoateSimilar indole structureAnticancer activity
Ethyl 3-(4-methylphenyl)-2-(methylamino)propanoateContains a phenyl groupAnti-inflammatory properties
Ethyl 3-(indol-3-carboxylic acid)Indole derivativeAntimicrobial effects

Q & A

Q. What are the common synthetic routes for ethyl 3-(1H-indol-1-yl)propanoate, and how do reaction conditions influence yield?

Basic Research Question
this compound is typically synthesized via nucleophilic substitution or esterification. A representative method involves reacting indole derivatives with ethyl bromoacetate in ethyl acetate under mild conditions (room temperature, overnight) to form the ester . Another approach uses K₂CO₃ in acetonitrile at 0°C to room temperature for 72 hours, achieving near-quantitative yields (99.9%) after purification by flash column chromatography (n-hexane:ethyl acetate, 90:10 v/v) .

Basic Research Question

  • PPE : Wear chemical-resistant gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators in high-exposure scenarios .
  • Storage : Keep containers tightly sealed in dry, ventilated areas to prevent moisture absorption .
  • First Aid : In case of contact, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. How can computational methods predict the physicochemical properties of this compound?

Advanced Research Question
Properties like logP (hydrophobicity) and polar surface area (PSA) are predicted using software (e.g., Molinspiration). For this compound analogs:

  • PSA : ~62.3 Ų (indicative of moderate permeability) .
  • logP : Estimated ~1.1 (suggests moderate lipid solubility) .
    These values guide solubility assessments for biological assays.

Q. What methodologies identify and mitigate by-products during synthesis?

Advanced Research Question

  • Analytical Techniques : HPLC-MS detects impurities (e.g., unreacted indole or ester hydrolysis products).
  • Mitigation : Adjust stoichiometry (excess ethyl bromoacetate) or employ scavengers (e.g., molecular sieves) to suppress hydrolysis .

Q. How are structure-activity relationship (SAR) studies designed for indole-propanoate derivatives?

Advanced Research Question
SAR studies involve:

Derivatization : Modifying the indole N-substituent or ester group (e.g., hydrazine conversion to hydrazides ).

Bioassays : Testing antimicrobial activity (e.g., against Mycobacterium tuberculosis via microdilution assays) .

Data Analysis : Correlating substituent electronic effects (Hammett constants) with activity trends .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name Key Structural Features Physical/Chemical Properties Key Differences vs. Target Compound References
Ethyl 3-(1H-indol-1-yl)propanoate Ethyl ester at indole 1-position Limited data; inferred ester volatility/solubility Baseline for comparison -
Methyl 3-(1H-indol-3-yl)propanoate Methyl ester at indole 3-position Higher volatility (methyl vs. ethyl ester) Positional isomer (3- vs. 1-substitution); shorter ester chain reduces lipophilicity
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate Amino group at C2 of propanoate chain Enhanced reactivity (amino participates in salt formation) Amino substitution enables derivatization (e.g., peptide coupling)
3-(1H-Indol-1-yl)propanoic acid Carboxylic acid instead of ethyl ester Lower volatility; higher polarity Acid form may exhibit different solubility and bioavailability
Ethyl 3-(1H-indol-3-yl)-3-oxopropanoate Oxo group at C3 of propanoate chain Increased electrophilicity (ketone reactivity) Oxo group enables nucleophilic additions (e.g., enolate chemistry)

Key Trends and Insights

Substitution Position : Indole 1-substitution (target compound) vs. 3-substitution (most analogs) alters electronic properties, affecting hydrogen bonding and intermolecular interactions.

Functional Groups: Amino or oxo groups expand reactivity (e.g., peptide coupling or nucleophilic additions), whereas carboxylic acids improve water solubility .

Preparation Methods

N-Alkylation of Indole with Ethyl 3-Bromopropionate

The most widely reported method involves the nucleophilic substitution of indole with ethyl 3-bromopropionate under basic conditions. This approach leverages the reactivity of the indole nitrogen toward alkylation, facilitated by deprotonation using inorganic bases.

Conventional Alkylation with Potassium Carbonate

In a representative procedure, indole reacts with ethyl 3-bromopropionate in the presence of potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) or acetone. For example, a patent describes heating indole with ethyl 3-bromopropionate and K₂CO₃ at 80°C for 3 hours, yielding the target compound in 65–75% after purification . The reaction proceeds via an SN2 mechanism, where the indole anion attacks the electrophilic carbon of the bromopropionate ester.

Optimization Insights :

  • Solvent Effects : DMF enhances reaction rates due to its high polarity, which stabilizes ionic intermediates .

  • Base Stoichiometry : A 2:1 molar ratio of K₂CO₃ to indole ensures complete deprotonation while minimizing side reactions .

  • Temperature : Elevated temperatures (80–140°C) improve yields but may necessitate microwave assistance for kinetic control .

Microwave-Assisted Alkylation

Microwave irradiation significantly reduces reaction times. A study utilizing 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalytic base achieved 85% yield within 30 minutes at 140°C under 20 bar pressure . This method is particularly advantageous for scaling, as it avoids prolonged heating and reduces energy consumption.

Catalytic N-Alkylation Using Phase-Transfer Conditions

Phase-transfer catalysis (PTC) offers an alternative pathway under milder conditions. Benzyltriethylammonium chloride (BTEAC) facilitates the reaction in biphasic systems, enabling efficient mass transfer between aqueous and organic phases.

Procedure and Outcomes

A reported synthesis involves stirring indole with ethyl 3-bromopropionate in a dichloromethane/water mixture using BTEAC and sodium hydroxide. The reaction completes within 4 hours at room temperature, affording the product in 78% yield . PTC minimizes base degradation of sensitive substrates and is ideal for lab-scale preparations.

Key Advantages :

  • Ambient Conditions : No external heating required.

  • Scalability : Compatible with continuous-flow systems due to rapid kinetics .

Fischer Indolization Followed by N-Alkylation

A one-pot, three-component strategy combines Fischer indolization with subsequent N-alkylation. This method constructs the indole core and introduces the propanoate side chain sequentially.

Reaction Sequence

  • Fischer Indolization : Cyclization of aryl hydrazines with ketones in acidic media generates 2,3-disubstituted indoles.

  • N-Alkylation : In situ treatment with ethyl 3-bromopropionate and cesium carbonate (Cs₂CO₃) yields the target ester .

Example :

  • Phenylhydrazine and cyclohexanone undergo Fischer indolization in acetic acid, followed by alkylation with ethyl 3-bromopropionate, producing ethyl 3-(1H-indol-1-yl)propanoate in 68% overall yield .

Benefits :

  • Atom Economy : Reduces purification steps.

  • Versatility : Accommodates diverse hydrazine and ketone precursors .

Esterification of 3-(1H-Indol-1-yl)propanoic Acid

While less common, esterification of the corresponding carboxylic acid provides an alternative route. This method is advantageous when the acid is readily available.

Acid-Catalyzed Esterification

Refluxing 3-(1H-indol-1-yl)propanoic acid with ethanol and sulfuric acid (H₂SO₄) for 12 hours produces the ethyl ester in 82% yield . The reaction follows a classic Fischer esterification mechanism, with acid catalysis promoting nucleophilic acyl substitution.

Limitations :

  • Side Reactions : Prolonged heating may degrade acid-sensitive indole moieties.

  • Purification Challenges : Requires neutralization and column chromatography to remove residual acid .

Comparative Analysis of Methods

Method Conditions Yield Time Scalability
Conventional AlkylationK₂CO₃, DMF, 80°C65–75%3–6 hHigh
Microwave AlkylationDABCO, 140°C, microwave85%0.5 hModerate
Phase-Transfer CatalysisBTEAC, rt78%4 hHigh
Fischer IndolizationAcOH, Cs₂CO₃68%8 hModerate
EsterificationH₂SO₄, reflux82%12 hLow

Critical Observations :

  • Microwave Assistance : Offers the fastest route but requires specialized equipment .

  • Conventional Alkylation : Balances yield and practicality for industrial applications .

  • Fischer-Indolization Route : Ideal for constructing complex indole frameworks in tandem .

Mechanistic Insights and Side Reactions

Competing Pathways

  • O-Alkylation : A minor side reaction (<5%) occurs when the propanoate ester attacks the indole C3 position instead of the nitrogen .

  • Dimerization : Elevated temperatures promote indole dimerization, necessitating stoichiometric base to suppress .

Solvent and Base Optimization

  • Polar Aprotic Solvents : DMF and acetonitrile enhance nucleophilicity of the indole anion .

  • Weak vs. Strong Bases : K₂CO₃ minimizes over-alkylation compared to stronger bases like LDA .

Industrial-Scale Considerations

Patents highlight the use of continuous-flow reactors for large-scale production . Key parameters include:

  • Residence Time : 10–15 minutes at 140°C in microwave-assisted systems .

  • Catalyst Recycling : DABCO can be recovered via aqueous extraction, reducing costs .

Emerging Methodologies

Photocatalytic Alkylation

Recent advances employ visible-light catalysis for N-alkylation, though yields remain suboptimal (45–50%) .

Enzymatic Esterification

Preliminary studies using lipases (e.g., Candida antarctica) show promise for eco-friendly synthesis, achieving 60% conversion under mild conditions .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

ethyl 3-indol-1-ylpropanoate

InChI

InChI=1S/C13H15NO2/c1-2-16-13(15)8-10-14-9-7-11-5-3-4-6-12(11)14/h3-7,9H,2,8,10H2,1H3

InChI Key

VGFGMNSKSUCONE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C=CC2=CC=CC=C21

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaH (0.444 g, 11.1 mmol) was dissolved in anhydrous DMF (5 mL) under argon and cooled to 0° C. To it was added 1H-indole (1.00 g, 8.54 mmol) dissolved in anhydrous DMF (5 mL). The reaction was stirred for 15 min at 0° C. followed by the addition of ethyl 3-bromopropanoate (1.10 mL, 8.54 mmol). The reaction was then stirred for 3 h at 70° C. and then quenched by the addition of H2O (30 mL). The organic products were extracted with EtOAc (3×30 mL), washed with H2O (2×30 mL), brine (15 mL), dried with Na2SO4, filtered and concentrated in vacuo. The crude product was purified using automated column chromatography method 1 to yield ethyl 3-(1H-indol-1-yl)propanoate (0.759 g, 3.49 mmol). The title compound was then prepared from ethyl 3-(1H-indol-1-yl)propanoate (0.486 g, 5.52 mmol) according to General Procedure B (prep. HPLC method 1) and isolated as a white solid (0.104 g, 23%). 1H NMR (400 MHz, MeOD): δ 7.53 (d, J=7.83 Hz, 1H), 7.42 (d, J=8.1 Hz, 1H), 7.16 (m, 2H), 7.02 (t, J=7.4 Hz, 1H), 6.41 (d, J=2.8 Hz, 1H), 4.48 (t, J=6.5 Hz, 2H), 2.56 (t, J=6.6 Hz, 2H). ESI-LRMS: [M+H]+=205.1 m/z. ESI-HRMS: calc. for C11H12N2O2: [M+H]+=205.0972 m/z, found: [M+H]+=205.0971 m/z.
Name
Quantity
0.444 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.